molecular formula C12H19NO2 B2866521 (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine CAS No. 355818-30-3

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Cat. No.: B2866521
CAS No.: 355818-30-3
M. Wt: 209.289
InChI Key: DXCDSZMJJVOLIM-UHFFFAOYSA-N
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Description

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is an organic compound characterized by the presence of methoxy groups attached to a benzyl and an ethylamine structure

Scientific Research Applications

(2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. Some amines, for example, can act as neurotransmitters in the brain .

Safety and Hazards

The safety and hazards associated with amines can also vary widely. Some amines are relatively harmless, while others can be toxic or carcinogenic. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study of amines is a broad and active area of research, with potential applications in fields such as medicine, materials science, and synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-methoxy-1-methyl-ethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the amine group, converting it to a primary amine or other reduced forms.

    Substitution: The benzyl and ethylamine groups can participate in various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Various substituted benzyl and ethylamine derivatives.

Comparison with Similar Compounds

    2-Methoxybenzylamine: Shares the methoxybenzyl structure but lacks the additional methoxy-ethylamine group.

    2-Methoxybenzyl chloride: A precursor in the synthesis of (2-Methoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine.

    2-Methoxybenzaldehyde: An oxidation product of the methoxybenzyl group.

Uniqueness: this compound is unique due to its dual methoxy groups and the combination of benzyl and ethylamine structures. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(9-14-2)13-8-11-6-4-5-7-12(11)15-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCDSZMJJVOLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10956968
Record name 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355818-30-3
Record name 1-Methoxy-N-[(2-methoxyphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10956968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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